molecular formula C8H5ClF2O2 B1482352 Methyl 4-chloro-3,5-difluorobenzoate CAS No. 1261869-25-3

Methyl 4-chloro-3,5-difluorobenzoate

Cat. No. B1482352
CAS RN: 1261869-25-3
M. Wt: 206.57 g/mol
InChI Key: HFAJBQJJZZJJCS-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3,5-difluorobenzoate” is a chemical compound with the CAS Number: 1261869-25-3 . It has a molecular weight of 206.58 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformation

Methyl 4-chloro-3,5-difluorobenzoate serves as a pivotal intermediate in the synthesis of various organic compounds. For instance, it has been used in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showcasing regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives. This process highlights the strategic use of fluorine atoms to direct metallation, underscoring its utility in organic synthesis (Thornton & Jarman, 1990).

Photochemical Transformations

In photochemistry, this compound has been utilized in studies exploring the IR spectrum, structure, and photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene. These investigations provide insights into the photolysis processes and the synthesis of alkynylchlorocyclopropanes, revealing its potential in photochemical applications and the development of synthetic methodologies (Gvozdev et al., 2021).

Protoporphyrinogen IX Oxidase Inhibitors

Additionally, this compound has been identified in the structures of certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Such studies are significant for understanding the structural basis of enzyme inhibition and could inform the development of herbicides or pharmaceuticals targeting specific enzymatic pathways (Li et al., 2005).

Methodological Advances

Research also extends to methodological advances in organic synthesis. For example, an efficient procedure for the high-yield synthesis of 4-substituted 3,5-dinitropyrazoles using 4-chloro-3,5-dinitropyrazole was developed, demonstrating the versatility of such chloro- and difluorobenzoate derivatives in nucleophilic substitution reactions to synthesize heterocyclic compounds (Dalinger et al., 2012).

Fluorescent Sensor Development

The compound has also been involved in the development of a highly sensitive, single selective, fluorescent sensor for Al3+ detection, showcasing its potential in the creation of new materials for environmental monitoring and bioimaging applications (Ye et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 4-chloro-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAJBQJJZZJJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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